

An In-depth Technical Guide to the Physical and Chemical Properties of Tannagine

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Compound of Interest

Compound Name: Tannagine

Cat. No.: B15588925

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tannagine (CAS No. 123750-34-5) is a naturally occurring alkaloid compound. This technical guide provides a summary of its known physical and chemical properties based on currently available data. Due to the limited publicly accessible research on this specific compound, this document also outlines general methodologies and theoretical frameworks that can be applied to further investigate its properties, biological activity, and potential for drug development. All quantitative data is presented in structured tables, and detailed experimental workflows and hypothetical signaling pathways are visualized using Graphviz diagrams to meet the specified requirements.

Chemical and Physical Properties

Tannagine is a solid, appearing as a powder in its isolated form. Its chemical structure and fundamental properties are summarized below.

Chemical Identification

Identifier	Value
CAS Number	123750-34-5
Molecular Formula	C21H27NO5
Molecular Weight	373.44 g/mol [1]
Type of Compound	Alkaloid

Physical Properties

Comprehensive experimental data on the physical properties of **Tannagine** are not readily available in the public domain. The following table summarizes the available information.

Property	Value	Source
Physical Description	Powder	BioCrick Certificate of Analysis
Purity	>98%	BioCrick Certificate of Analysis
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	BioCrick Product Page
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	

Storage and Stability

Proper storage is crucial to maintain the integrity of **Tannagine** for research purposes.

Condition	Recommendation
Storage	Store in a sealed container in a cool, dry place.
Long-term Storage	Recommended at -20°C.
Short-term Storage	Can be stored at 2-8°C.

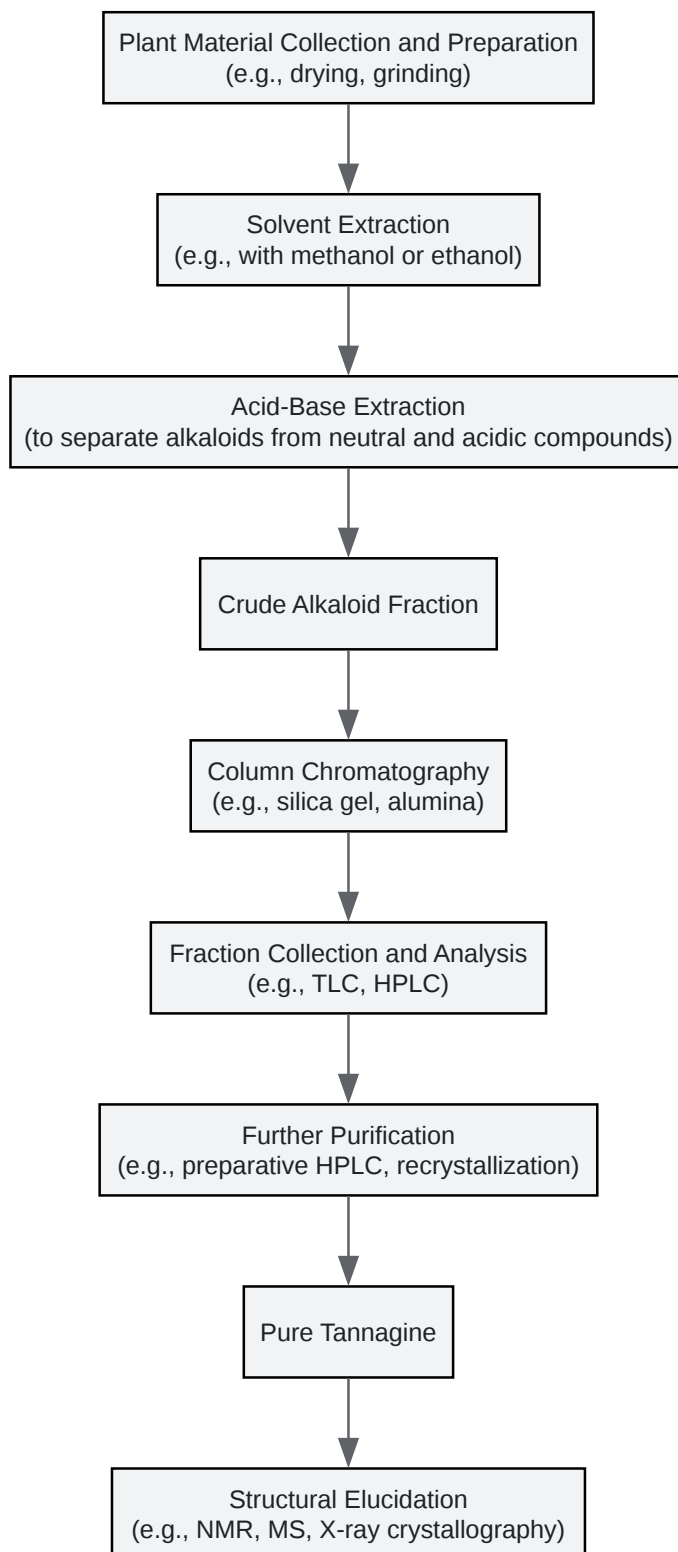
Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of **Tannagine** are not extensively published. However, this section outlines generalized procedures commonly employed for the study of natural product alkaloids.

Hypothetical Isolation and Purification Workflow

The isolation of a natural product like **Tannagine** from a plant source would typically follow a multi-step process to separate it from other metabolites. The following diagram illustrates a representative workflow.

Hypothetical Isolation and Purification Workflow for a Natural Alkaloid



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A generalized workflow for isolating a natural alkaloid like **Tannagine**.

Methodology:

- **Collection and Preparation:** The source plant material is collected, dried to remove water content, and ground into a fine powder to increase the surface area for extraction.
- **Solvent Extraction:** The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, to dissolve a wide range of organic compounds, including alkaloids.
- **Acid-Base Extraction:** The resulting extract is subjected to an acid-base extraction. The extract is acidified to protonate the basic alkaloids, making them soluble in the aqueous layer. The aqueous layer is then separated, and the pH is raised with a base to deprotonate the alkaloids, causing them to precipitate or be extracted back into an organic solvent.
- **Chromatographic Purification:** The crude alkaloid fraction is then purified using chromatographic techniques. Column chromatography with a stationary phase like silica gel or alumina is a common first step.
- **Fraction Analysis:** Fractions are collected and analyzed using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.
- **Final Purification:** Fractions containing **Tannagine** are combined and subjected to further purification, such as preparative HPLC or recrystallization, to achieve high purity.
- **Structural Elucidation:** The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Characterization

- **High-Performance Liquid Chromatography (HPLC):** A reversed-phase HPLC method would be suitable for assessing the purity of **Tannagine**. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid would be a typical starting point. Detection would likely be performed using a UV detector.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure of **Tannagine**. The specific chemical shifts

and coupling constants would provide detailed information about the connectivity of atoms within the molecule.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of **Tannagine** and confirm its elemental composition. Fragmentation patterns observed in MS/MS experiments would further support the structural assignment.

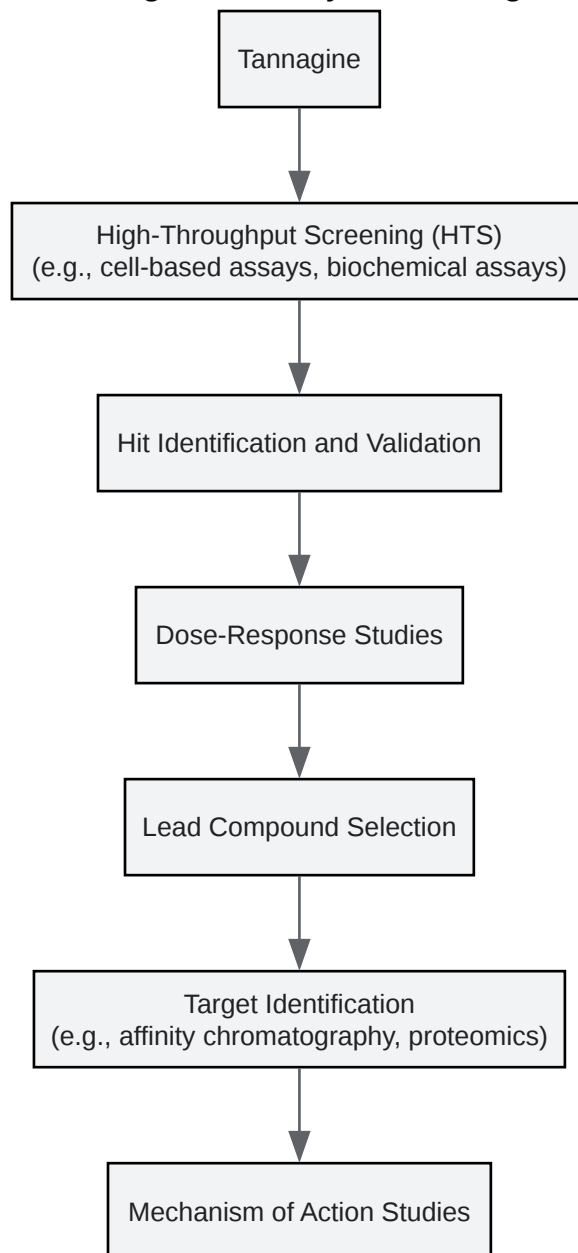
Biological Activity and Mechanism of Action

There is currently a significant lack of publicly available information regarding the biological activity, mechanism of action, and signaling pathways associated with **Tannagine**. The compound is cited as a natural product, but its specific biological effects have not been detailed in accessible literature.^[1]

Hypothetical Screening and Target Identification Workflow

For a novel compound like **Tannagine**, a systematic approach would be required to identify its biological activity.

Workflow for Biological Activity Screening and Target ID



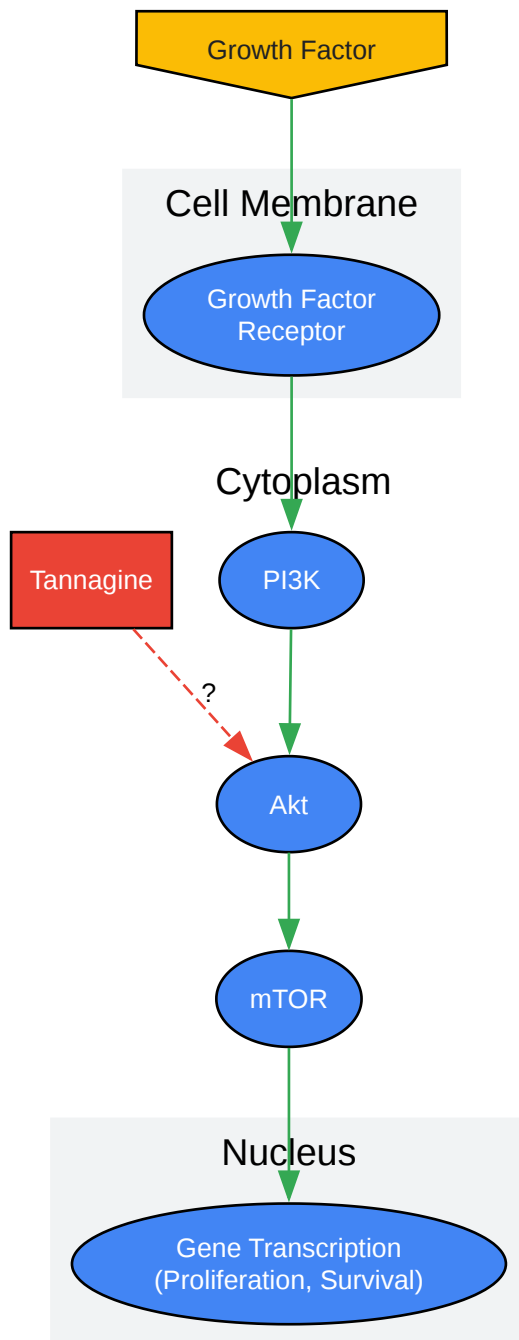
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A typical workflow for discovering the biological activity of a novel compound.

A Generic Signaling Pathway for Investigation

Should **Tannagine** exhibit, for example, anti-proliferative effects in a cancer cell line screening, a common subsequent step would be to investigate its impact on key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Hypothetical Investigation of a Cell Signaling Pathway

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A generic signaling pathway that could be investigated for a novel compound.

In this hypothetical scenario, experiments would be designed to determine if **Tannagine** inhibits the phosphorylation of key proteins like Akt or mTOR, thereby elucidating its potential

mechanism of action.

Conclusion

Tannagine is a natural alkaloid with a defined chemical structure but limited characterization in the public domain. While its basic chemical identifiers and some physical properties are known, a significant gap exists in the understanding of its quantitative physical properties, biological activities, and mechanism of action. This guide has summarized the available information and provided a framework of standard methodologies that can be employed to further investigate this compound. For researchers and drug development professionals, **Tannagine** represents a largely unexplored molecule that may possess interesting biological properties, warranting further investigation.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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